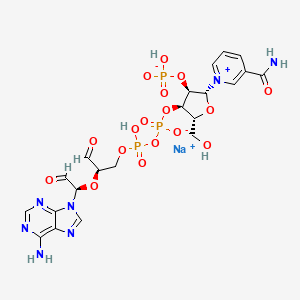
Beta-NADP-Dialdehyde sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-NADP-Dialdehyde sodium salt, also known as beta-nicotinamide adenine dinucleotide phosphate, periodate oxidized sodium salt, is a chemical compound with the molecular formula C21H27N7NaO17P3 and a molecular weight of 765.39 g/mol . This compound is a derivative of nicotinamide adenine dinucleotide phosphate, an essential coenzyme in various biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-NADP-Dialdehyde sodium salt is synthesized through the oxidation of beta-nicotinamide adenine dinucleotide phosphate using periodate. The reaction typically involves dissolving beta-nicotinamide adenine dinucleotide phosphate in an aqueous solution and adding sodium periodate under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Beta-NADP-Dialdehyde sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its original form, beta-nicotinamide adenine dinucleotide phosphate, using appropriate reducing agents.
Substitution: The aldehyde groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the aldehyde groups.
Major Products Formed
Oxidation: Further oxidized derivatives of the compound.
Reduction: Beta-nicotinamide adenine dinucleotide phosphate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-NADP-Dialdehyde sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Plays a role in studying cellular redox states and metabolic pathways.
Medicine: Investigated for its potential use in therapeutic applications, including as a biomarker for oxidative stress.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of Beta-NADP-Dialdehyde sodium salt involves its role as an oxidizing agent. The compound can interact with various biomolecules, leading to the formation of covalent adducts. These interactions can affect the function of enzymes and other proteins, thereby influencing cellular processes. The molecular targets and pathways involved include redox-sensitive enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Beta-Nicotinamide adenine dinucleotide phosphate disodium salt
- Beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate
- Nicotinamide adenine dinucleotide phosphate disodium salt
Uniqueness
Beta-NADP-Dialdehyde sodium salt is unique due to its oxidized form, which allows it to participate in specific redox reactions that are not possible with its non-oxidized counterparts. This property makes it valuable in studying oxidative stress and redox biology .
Properties
IUPAC Name |
sodium;[(2R,3R,4R,5R)-4-[[[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxy-2-(3-carbamoylpyridin-1-ium-1-yl)-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N7O17P3.Na/c22-18-15-20(25-9-24-18)28(10-26-15)14(7-31)41-12(5-29)8-40-47(36,37)45-48(38,39)44-16-13(6-30)42-21(17(16)43-46(33,34)35)27-3-1-2-11(4-27)19(23)32;/h1-5,7,9-10,12-14,16-17,21,30H,6,8H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t12-,13+,14+,16+,17+,21+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETRUFBYZPXUHH-TZGAIWHBSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)[O-])C(=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@H](C=O)O[C@H](C=O)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)[O-])C(=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7NaO17P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














